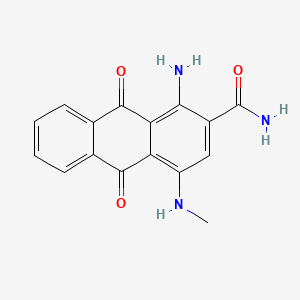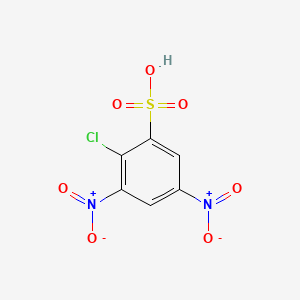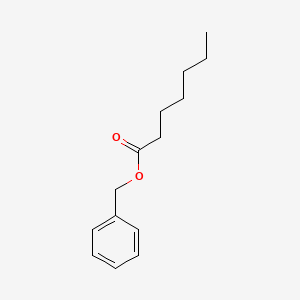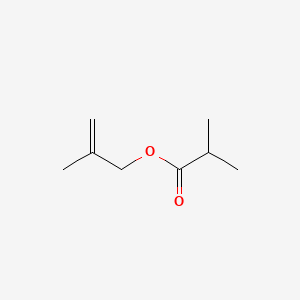
3,6-ジベンジルピペラジン-2,5-ジオン
説明
2,5-Piperazinedione, 3,6-bis(phenylmethyl)- is a natural product found in Epicoccum nigrum with data available.
科学的研究の応用
がん治療:選択的細胞毒性
3,6-ジベンジルピペラジン-2,5-ジオン: は、特に腫瘍微小環境の低酸素および栄養不足条件下における、栄養飢餓に適応したがん細胞に対する選択的細胞毒性により、がん治療において有望であることが示されています . この化合物は、グルコース飢餓条件下でのヒト膵臓癌PANC-1細胞に対して細胞毒性を示すことが判明し、'緊縮状態'の細胞を標的とする抗がん剤としての可能性が示唆されています .
抗がん剤開発:緊縮状態へのアプローチ
この化合物は、腫瘍微小環境の厳しい条件に適応したがん細胞を標的とする能力を持つため、抗がん剤開発において貴重な資産となります。 緊縮状態へのアプローチは、栄養不足条件下で成長するがん細胞を優先的に殺す物質に焦点を当てており、これは腫瘍生物学の重要な側面です .
海洋由来の真菌代謝産物:新規化合物の源
Paecilomyces formosus などの海洋由来の真菌は、3,6-ジベンジルピペラジン-2,5-ジオンを生成することが知られています。 これらの真菌は、抗がん特性を含むさまざまな用途を持つ新規生物活性化合物の潜在的な源と見なされています .
作用機序
Target of Action
The primary targets of 3,6-dibenzylpiperazine-2,5-dione are cancer cells that have adapted to hypoxic and nutrient-starved conditions, specifically within the tumor microenvironment . These cells have become a key target for anticancer therapies due to their ability to stimulate disease progression by promoting tumor growth, angiogenesis, metastasis, and drug resistance .
Mode of Action
3,6-Dibenzylpiperazine-2,5-dione interacts with its targets by exhibiting selective cytotoxic activity. It has been observed to show cytotoxic activity on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .
Biochemical Pathways
The compound may function via uncoupling of mitochondrial oxidative phosphorylation . This mechanism disrupts the normal energy production pathway in the mitochondria of the cancer cells, leading to cell death.
Pharmacokinetics
Its selective cytotoxicity suggests that it may have good bioavailability in glucose-starved conditions .
Result of Action
The result of the compound’s action is the selective cytotoxicity against cancer cells adapted to nutrient starvation. Specifically, it has been shown to have an IC50 value of 28 µM against human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .
Action Environment
The action of 3,6-dibenzylpiperazine-2,5-dione is influenced by the environmental conditions within the tumor microenvironment. Specifically, it is more effective in hypoxic and nutrient-starved conditions, which are common in tumor microenvironments . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental factors.
生化学分析
Biochemical Properties
3,6-Dibenzylpiperazine-2,5-dione has shown cytotoxic activity on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .
Cellular Effects
The effects of 3,6-Dibenzylpiperazine-2,5-dione on cells are primarily observed in its cytotoxic activity against cancer cells adapted to nutrient starvation .
Molecular Mechanism
It is suggested that it may function via uncoupling of mitochondrial oxidative phosphorylation . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3,6-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPMRSLDANLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945759 | |
| Record name | 3,6-Dibenzyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-61-4 | |
| Record name | 3,6-Dibenzyl-2,5-dioxopiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Piperazinedione, 3,6-dibenzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl-3,5-piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dibenzyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,6-dibenzyl-2,5-piperazinedione?
A1: 3,6-Dibenzyl-2,5-piperazinedione has the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol. While specific spectroscopic data is not extensively detailed in the provided research, several studies utilize techniques like NMR and HRESIMS to characterize its structure. [, , ] For detailed spectroscopic information, refer to the individual research papers.
Q2: How is 3,6-dibenzyl-2,5-piperazinedione synthesized?
A2: Several synthesis pathways are reported in the research:
- Reaction of Phenylalanine S-dodecyl ester: Phenylalanine S-dodecyl ester hydrochloride reacts in a pyridine/water solution to yield 3,6-dibenzyl-2,5-piperazinedione. This reaction is suggested to occur on micelle surfaces. []
- Reduction of 3,6-Dibenzylidenepiperazine-2,5-dione: Reducing 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid yields a specific isomer ((Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione). Using acetic and hydrochloric acid in the reduction yields a mixture of trans- and cis-3,6-dibenzylpiperazine-2,5-dione. []
- Thermal [, ] Eliminations: Reacting cis-3,6-dibenzylpiperazine-2,5-dione with triethyloxonium fluoroborate and subsequent pyrolysis leads to the formation of 3-benzyl-2,5-diethoxypyrazine through a thermal elimination reaction. []
Q3: What are the reported biological activities of 3,6-dibenzyl-2,5-dione?
A3: Research highlights the following biological activities:
- Cytotoxicity: 3,6-Dibenzyl-2,5-dione displayed cytotoxic activity against various cancer cell lines, particularly those under nutrient starvation conditions. []
- Antibacterial Activity: In studies comparing various compounds, only (3S,6S)-3,6-dibenzylpiperazine-2,5-dione demonstrated inhibitory effects against both standard and drug-resistant strains of S. aureus and E. faecalis. It also synergized with oxacillin and colistin against specific MRSA and E.coli strains, respectively. []
Q4: Has 3,6-dibenzyl-2,5-dione been isolated from natural sources?
A4: Yes, this compound has been isolated as a secondary metabolite from several marine fungi, including Trichoderma reesei and Aspergillus sp. [, , ]
Q5: What are the potential applications of 3,6-dibenzyl-2,5-dione?
A5: While research is ongoing, its observed cytotoxic and antibacterial activities suggest potential applications in:
- Anticancer agents: Its selective cytotoxicity towards cancer cells, especially under nutrient-deprived conditions, warrants further investigation for potential anticancer therapies. []
- Antibacterial drug development: Its effectiveness against both standard and drug-resistant bacterial strains makes it a promising candidate for developing new antibacterial agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)





